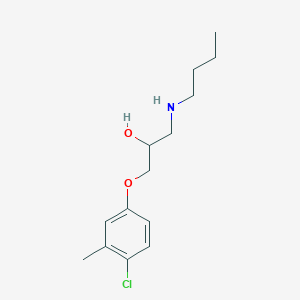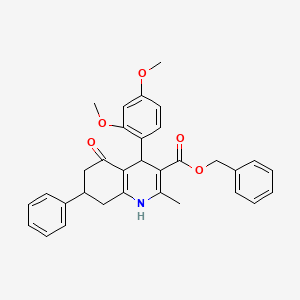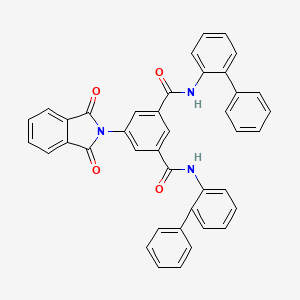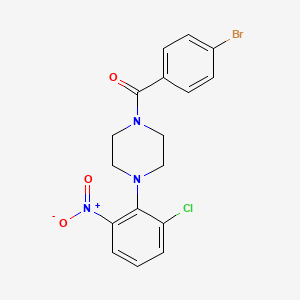
1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is a synthetic compound that has been widely used in scientific research for its ability to selectively block the beta-2 adrenergic receptor, which is involved in various physiological processes.
Mecanismo De Acción
1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551 selectively blocks the beta-2 adrenergic receptor, which is a G protein-coupled receptor that is activated by the catecholamines epinephrine and norepinephrine. This receptor is involved in various physiological processes, including bronchodilation, vasodilation, and glycogenolysis. By blocking this receptor, 1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551 inhibits these processes.
Biochemical and Physiological Effects:
1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit bronchodilation, vasodilation, and glycogenolysis, as mentioned above. It has also been shown to inhibit lipolysis and stimulate insulin secretion. In addition, it has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551 in lab experiments is its selectivity for the beta-2 adrenergic receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors. However, one limitation of using 1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551 is its relatively low potency compared to other beta-2 adrenergic receptor antagonists.
Direcciones Futuras
There are several future directions for research involving 1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551. One direction is to investigate its potential therapeutic uses, particularly in diseases such as asthma and heart failure. Another direction is to investigate its effects on other physiological processes, such as immune function and neuronal signaling. Finally, future research could focus on developing more potent and selective beta-2 adrenergic receptor antagonists based on the structure of 1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551.
Métodos De Síntesis
The synthesis of 1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551 involves several steps, including the reaction of 4-chloro-3-methylphenol with sodium hydroxide to form the corresponding phenoxide. This is then reacted with 1-(butylamino)-2-propanol in the presence of a base to form the final product.
Aplicaciones Científicas De Investigación
1-(butylamino)-3-(4-chloro-3-methylphenoxy)-2-propanol 118,551 has been extensively used in scientific research to study the beta-2 adrenergic receptor. It has been used to investigate the role of this receptor in various physiological processes, including respiratory function, cardiovascular function, and metabolism. It has also been used to study the effects of beta-2 adrenergic receptor agonists and antagonists in various disease states, such as asthma and heart failure.
Propiedades
IUPAC Name |
1-(butylamino)-3-(4-chloro-3-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2/c1-3-4-7-16-9-12(17)10-18-13-5-6-14(15)11(2)8-13/h5-6,8,12,16-17H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFULVJAIHOSFLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(COC1=CC(=C(C=C1)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butylamino)-3-(4-chloro-3-methylphenoxy)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111883.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5111890.png)
![(2R*,6S*)-4-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5111891.png)
![ethyl 1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5111894.png)
![phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5111901.png)
![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-ethylphenyl)acetamide](/img/structure/B5111907.png)

![N~1~-(3-chloro-4-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111922.png)
![2,2'-[(3-nitrophenyl)methylene]bis(5-methylthiophene)](/img/structure/B5111928.png)
![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111929.png)

![2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5111952.png)

